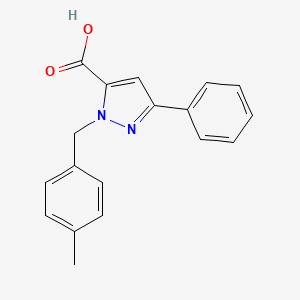![molecular formula C16H23BO5 B6323358 2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096997-25-8](/img/structure/B6323358.png)
2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane (hereafter referred to as DMDD) is an organoboron compound with a wide range of applications in the chemical and pharmaceutical industries. DMDD has been extensively studied for its potential use in synthesis and catalysis as well as for its potential roles in biochemistry and physiology.
科学研究应用
DMDD has been extensively studied for its potential use in synthesis and catalysis, as well as for its potential roles in biochemistry and physiology. In the field of synthesis, DMDD has been used as a catalyst for a variety of reactions, including the Suzuki-Miyaura and the Heck reactions. In the field of catalysis, DMDD has been used to catalyze the hydroboration of alkenes, as well as the hydroboration of dienes. In the field of biochemistry, DMDD has been used to study the structure and function of enzymes, as well as to study the role of boron in biological systems. In the field of physiology, DMDD has been used to study the role of boron in the regulation of gene expression and cell signaling.
作用机制
The mechanism of action of DMDD is not fully understood, but it is believed to involve the formation of a boronate ester intermediate. The boronate ester intermediate is believed to be responsible for the catalytic activity of DMDD, as it is capable of forming covalent bonds with substrates. It is also believed that the boronate ester intermediate is capable of forming hydrogen bonds with other molecules, which may further enhance the catalytic activity of DMDD.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMDD are not fully understood. However, it has been shown to be capable of modulating the activity of enzymes, as well as the expression of genes. In addition, DMDD has been shown to be capable of modulating the activity of cell signaling pathways, as well as the activity of transcription factors.
实验室实验的优点和局限性
One of the main advantages of using DMDD in laboratory experiments is its low cost and availability. Additionally, DMDD is relatively easy to synthesize and can be used in a variety of solvents. However, one of the main limitations of using DMDD in laboratory experiments is its instability in the presence of oxygen and moisture.
未来方向
The potential applications of DMDD are still being explored. One of the main areas of research is the development of new catalysts based on DMDD. Additionally, researchers are exploring the potential of DMDD for use in medicinal chemistry, as well as for the development of new drugs and drug delivery systems. Finally, researchers are also exploring the potential of DMDD for use in the fields of nanotechnology and materials science.
合成方法
DMDD is synthesized using a two-step process. In the first step, the boronic acid is reacted with a dioxane derivative to form a boronate ester. The second step involves the reaction of the boronate ester with a substituted phenol to form the final product, DMDD. The synthesis of DMDD can be carried out in a variety of solvents, such as dichloromethane, toluene, and ethanol.
属性
IUPAC Name |
2-[5-(1,3-dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO5/c1-16(2)10-21-17(22-11-16)13-9-12(5-6-14(13)18-3)15-19-7-4-8-20-15/h5-6,9,15H,4,7-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTSHBQHLOWJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C3OCCCO3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(1,3-Dioxan-2-YL)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














